15-HETrE Exhibits 90-Fold Greater 5-Lipoxygenase Inhibitory Potency Than Its Metabolic Precursor DGLA in Human Leukocytes
In a direct head-to-head comparison within the same study using human peripheral mononuclear leukocytes (HPML) stimulated with A23187 (5 μM), the DGLA-derived metabolite 15-HETrE inhibited leukotriene B4 (LTB4) formation with an IC50 of 0.5 μM, representing a 90-fold enhancement in potency over its precursor fatty acid DGLA, which exhibited an IC50 of 45.0 μM under identical conditions. Critically, at concentrations producing near-complete LTB4 suppression (0–1.5 μM), 15-HETrE did not alter prostaglandin E2 (PGE2) synthesis, confirming selective 5-LO pathway inhibition without cyclooxygenase (COX) interference [1]. This potency differential establishes 15-HETrE as the active pharmacological principle mediating DGLA's anti-inflammatory effects, and justifies its procurement as a direct-use tool compound rather than relying on precursor feeding approaches.
| Evidence Dimension | Inhibition of LTB4 formation (5-lipoxygenase pathway) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM (15-HETrE) |
| Comparator Or Baseline | IC50 = 45.0 μM (DGLA, dihomo-γ-linolenic acid) |
| Quantified Difference | 90-fold greater potency for 15-HETrE relative to DGLA |
| Conditions | Human peripheral mononuclear leukocytes (HPML) stimulated with 5 μM A23187; LTB4 quantified by RP-HPLC combined with radioimmunoassay; Iversen et al., 1992 |
Why This Matters
For researchers studying DGLA pharmacology, purchasing pre-formed 15-HETrE bypasses the variable and cell-type-dependent metabolic conversion step, delivering the active inhibitory species directly at predictable concentrations.
- [1] Iversen L, Fogh K, Bojesen G, Kragballe K. Effect of dihomogammalinolenic acid and its 15-lipoxygenase metabolite on eicosanoid metabolism by human mononuclear leukocytes in vitro: selective inhibition of the 5-lipoxygenase pathway. Arch Dermatol Res. 1992;284(4):222-226. doi:10.1007/BF00375798. PMID: 1329675. View Source
